molecular formula C13H23N3O3S B6444571 N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide CAS No. 2640814-42-0

N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide

Cat. No. B6444571
CAS RN: 2640814-42-0
M. Wt: 301.41 g/mol
InChI Key: HKAHTYHAWPJXBV-UHFFFAOYSA-N
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Description

“N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine derivative. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives, for example, are known to undergo a variety of intra- and intermolecular reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some piperidine derivatives are known to inhibit certain enzymes .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the importance of piperidine derivatives in pharmaceuticals , it could be interesting to explore its potential uses in drug design and synthesis.

properties

IUPAC Name

N-[1-(2-oxopiperidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S/c17-13-12(4-1-7-14-13)16-8-2-3-10(9-16)15-20(18,19)11-5-6-11/h10-12,15H,1-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHTYHAWPJXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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